molecular formula C28H19FN2O B4557034 [4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone

[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone

Cat. No.: B4557034
M. Wt: 418.5 g/mol
InChI Key: LTDGCEHWCXYZON-UHFFFAOYSA-N
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Description

[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C28H19FN2O and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.14814140 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors based on specific chemical frameworks have been developed for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors are praised for their high selectivity and sensitivity, providing a wide range of applications in biological, environmental, and chemical analyses (Roy, 2021).

Pharmacophore Design

The design and synthesis of compounds with specific scaffolds, such as tri- and tetra-substituted imidazoles, are known for their selective inhibition of p38 mitogen-activated protein kinase. This enzyme plays a crucial role in proinflammatory cytokine release. Research in this area is aimed at creating more selective and potent inhibitors by understanding the binding selectivity and potency of these compounds (Scior et al., 2011).

Environmental Concerns of Chemical Compounds

Studies have investigated the environmental presence, toxicity, and human exposure to various chemical compounds, highlighting the need for careful monitoring and regulation to prevent ecological and health risks. For instance, research on benzophenone-3, a common component in sunscreens, has raised concerns about its potential impact on aquatic ecosystems and human health (Kim & Choi, 2014).

Enzymatic Remediation

The use of enzymes and redox mediators for the degradation of organic pollutants presents a promising approach to treating industrial wastewater. This method enhances the efficiency of degrading recalcitrant compounds, offering an environmentally friendly alternative to traditional remediation techniques (Husain & Husain, 2007).

Drug Design and Catalysis

Organodiselenides, including diaryldiselenides, serve as efficient catalysts for numerous organic reactions and as mimics for glutathione peroxidase enzymes. Their antioxidant activity and potential for drug design are areas of active research, demonstrating the versatility of selenium-containing compounds in chemistry and biochemistry (Tiezza et al., 2019).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used as drugs and have been extensively tested for safety .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there is a great importance of heterocyclic ring containing drugs . Therefore, there is a potential for the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name

[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O/c29-24-17-15-22(16-18-24)27(32)21-13-11-20(12-14-21)26-25(19-7-3-1-4-8-19)30-28(31-26)23-9-5-2-6-10-23/h1-18H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDGCEHWCXYZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone
Reactant of Route 2
[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone
Reactant of Route 3
[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone
Reactant of Route 5
[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone
Reactant of Route 6
[4-(2,4-diphenyl-1H-imidazol-5-yl)phenyl](4-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.